7-Amino-3,4-dihydroisoquinolin-1(2H)-one

Organic Synthesis Process Chemistry Building Blocks

7-Amino-3,4-dihydroisoquinolin-1(2H)-one (CAS 66491-03-0) is a privileged heterocyclic scaffold with a critical 7-amino handle, essential for synthesizing potent PARP and PRMT5 inhibitors for oncology and other therapeutic areas. Its high-purity (≥95%) and favorable physicochemical profile (LogP -0.49, PSA 55 Ų) ensure reliable results in medicinal chemistry and agrochemical R&D. This versatile building block is available in multiple quantities with global shipping to support your drug discovery and development programs.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 66491-03-0
Cat. No. B1282378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-3,4-dihydroisoquinolin-1(2H)-one
CAS66491-03-0
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2=C1C=CC(=C2)N
InChIInChI=1S/C9H10N2O/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4,10H2,(H,11,12)
InChIKeyVNUQVKZHEBCTNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Amino-3,4-dihydroisoquinolin-1(2H)-one (CAS 66491-03-0) Procurement & Technical Profile


7-Amino-3,4-dihydroisoquinolin-1(2H)-one (CAS 66491-03-0) is a heterocyclic organic compound characterized by a fused isoquinoline ring system with an amino substituent at the 7-position and a carbonyl at the 1-position . This rigid bicyclic framework provides a versatile scaffold in medicinal chemistry, particularly for the synthesis of bioactive molecules and as an intermediate in the development of enzyme inhibitors . Its key physicochemical properties—including a molecular weight of 162.19 g/mol, a predicted logP of -0.49, and a polar surface area of 55 Ų—contribute to its favorable drug-like characteristics and solubility profile .

Why Generic Dihydroisoquinolinones Cannot Replace 7-Amino-3,4-dihydroisoquinolin-1(2H)-one in Synthesis


The 7-amino substituent on 7-Amino-3,4-dihydroisoquinolin-1(2H)-one is not a passive functional group; it is a critical handle for downstream derivatization and a key determinant of target engagement. Substituting this compound with unsubstituted 3,4-dihydroisoquinolin-1(2H)-one or the 7-nitro precursor fundamentally alters synthetic outcomes and biological activity profiles . The presence of the primary amine enables site-specific modifications (e.g., acylation, alkylation, or diazotization) that are impossible with the parent scaffold, directly impacting the generation of bioactive dihydroisoquinolinone libraries [1]. Furthermore, the 7-position is a privileged site for modulating potency and selectivity against targets like poly(ADP-ribose) polymerase (PARP) and protein arginine methyltransferase 5 (PRMT5) [2].

Quantitative Differentiation: Head-to-Head Comparisons for 7-Amino-3,4-dihydroisoquinolin-1(2H)-one


Synthesis Efficiency: Higher Yield vs. Nitro Precursor in Hydrogenation

In the catalytic hydrogenation of 7-nitro-3,4-dihydroisoquinolin-1(2H)-one to the target amino compound, a reported 98.7% yield is achievable using a palladium on carbon catalyst in methanol over 3 hours . This compares favorably to a standard 86% yield reported under similar conditions at 60 psi hydrogen pressure for 1 hour . The high yield and straightforward purification (filtration) make this compound an efficient and cost-effective intermediate compared to alternative synthetic routes that may require more complex protecting group strategies or lower-yielding transformations.

Organic Synthesis Process Chemistry Building Blocks

Physicochemical Differentiation: Favorable LogP and PSA for Drug-Like Properties

The target compound exhibits a predicted ACD/LogP of -0.49 and a topological polar surface area (PSA) of 55.1 Ų . In contrast, the parent scaffold, 3,4-dihydroisoquinolin-1(2H)-one (without the 7-amino group), has a calculated LogP of 0.93 and a PSA of 38.1 Ų . The significantly lower LogP (by 1.42 units) indicates enhanced hydrophilicity and potentially improved aqueous solubility, while the larger PSA suggests a higher capacity for hydrogen bonding with biological targets. These differences are critical for optimizing pharmacokinetic profiles in drug discovery programs.

Medicinal Chemistry ADME Drug Design

Reactivity Differentiation: Unique Synthetic Versatility via 7-Amino Handle

The primary amine at the 7-position of 7-Amino-3,4-dihydroisoquinolin-1(2H)-one provides a unique synthetic handle that is absent in the unsubstituted parent compound (3,4-dihydroisoquinolin-1(2H)-one) . This allows for diverse transformations, including acylation, alkylation, diazotization, and conversion to amides or sulfonamides. In contrast, the parent scaffold lacks this reactive site and can only be functionalized at the nitrogen or via electrophilic aromatic substitution, which is less regioselective. This differential reactivity is critical for generating focused libraries of dihydroisoquinolinone derivatives for structure-activity relationship (SAR) studies [1].

Medicinal Chemistry Chemical Biology Functionalization

Commercial Availability: Higher Purity Grades vs. Closest Analog

Commercially, 7-Amino-3,4-dihydroisoquinolin-1(2H)-one is routinely available at 97% purity from multiple reputable vendors . Its closest structural analog, 7-nitro-3,4-dihydroisoquinolin-1(2H)-one (CAS 22245-96-1), is typically offered at 95% purity . The higher purity of the amino derivative reduces the need for additional purification steps before use in sensitive reactions, such as amide coupling or metal-catalyzed cross-couplings, thereby streamlining downstream synthetic workflows.

Procurement Quality Control Analytical Chemistry

Evidence-Based Application Scenarios for 7-Amino-3,4-dihydroisoquinolin-1(2H)-one


Synthesis of PARP Inhibitor Intermediates

7-Amino-3,4-dihydroisoquinolin-1(2H)-one serves as a key reactant in the preparation of dihydroisoquinolinone-based inhibitors of poly(ADP-ribose) polymerase (PARP), a clinically validated target for cancer therapy [1]. The 7-amino group is essential for constructing the final pharmacophore, and its high purity (97% ) and efficient synthesis (yields up to 98.7% ) ensure robust supply for medicinal chemistry campaigns.

PRMT5 Inhibitor Scaffold Generation

Recent studies have identified 3,4-dihydroisoquinolin-1(2H)-one derivatives as potent protein arginine methyltransferase 5 (PRMT5) inhibitors for the treatment of non-Hodgkin's lymphoma [1]. The 7-amino derivative provides a critical starting point for scaffold hopping and SAR exploration, with its favorable physicochemical properties (LogP -0.49, PSA 55 Ų ) aligning with the requirements for oral bioavailability.

Agrochemical Antifungal Agent Development

The 3,4-dihydroisoquinolin-1(2H)-one scaffold, including derivatives of 7-Amino-3,4-dihydroisoquinolin-1(2H)-one, has demonstrated antioomycete activity against phytopathogens such as Pythium recalcitrans [1]. The 7-amino substituent is a key modifiable site for optimizing activity, and its efficient synthesis supports the cost-effective production of agrochemical candidates.

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